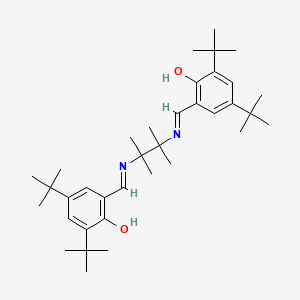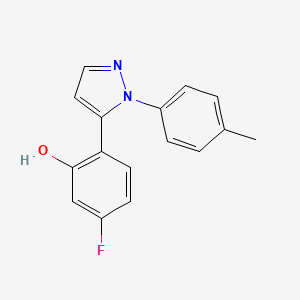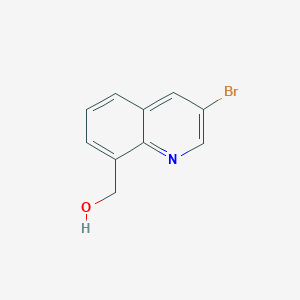
(3-Bromoquinolin-8-yl)methanol
Vue d'ensemble
Applications De Recherche Scientifique
Antibacterial Activities
The derivatives of bromoquinolin, such as 6-Bromoquinolin-4-ol, have been synthesized and investigated for their antibacterial activities. These compounds demonstrated significant effectiveness against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of bromoquinolin derivatives, including (3-Bromoquinolin-8-yl)methanol, in antibacterial applications (Arshad et al., 2022).
Impact on Lipid Dynamics in Biological Membranes
Methanol, a solvent often used with quinoline derivatives, significantly influences lipid dynamics in biological membranes. This was demonstrated in a study showing that methanol can enhance the mixing and flip-flop kinetics of lipids, which can have implications for the structural-function relationship of biological membranes. This insight is relevant for the use of (3-Bromoquinolin-8-yl)methanol in biological contexts, especially considering its solubility in methanol (Nguyen et al., 2019).
Photophysical Properties in Organic and Aqueous Solvents
(3-Bromoquinolin-8-yl)methanol derivatives exhibit interesting photophysical properties. For instance, complexes formed with 8-hydroxyquinoline-based ligands in methanol solutions showed notable near-infrared emission quantum yields. This indicates the potential of such compounds in applications requiring light emission or absorption characteristics (Bozoklu et al., 2010).
Electrochemical Properties
The electrochemical properties of chromium(III) tris-(8-hydroxyquinolinate), synthesized and characterized with methanol involvement, suggest potential use in optoelectronic devices. The study noted the compound's electron transporting and hole blocking capabilities, important for electronic applications (Freitas et al., 2015).
Antimalarial Activity
Quinoline derivatives, including those related to (3-Bromoquinolin-8-yl)methanol, have been synthesized and found effective against malaria. These compounds exhibited curative effects against Plasmodium berghei in mice, highlighting their potential in antimalarial therapies (Lutz & Sanders, 1976).
Fluorescent Chemosensor Development
8-Hydroxyquinoline-based chemosensors, similar in structure to (3-Bromoquinolin-8-yl)methanol, have been designed to detect metal ions like Cd(II) in aqueous methanol solutions. This showcases the potential of such compounds in the development of selective fluorescent sensors (Tang et al., 2008).
Propriétés
IUPAC Name |
(3-bromoquinolin-8-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-7-2-1-3-8(6-13)10(7)12-5-9/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFDHBHNSPZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromoquinolin-8-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)
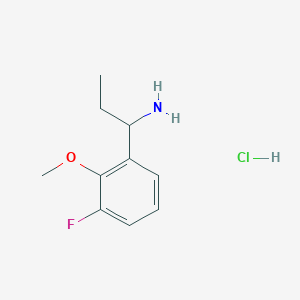
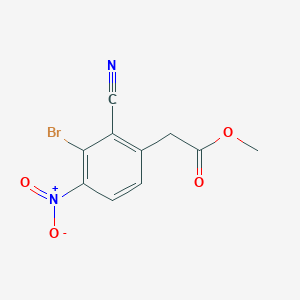
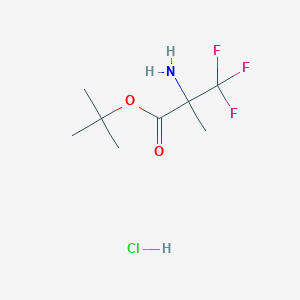
![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)
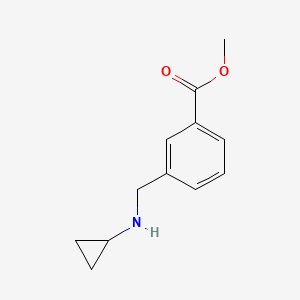
![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)
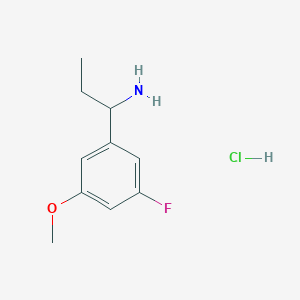
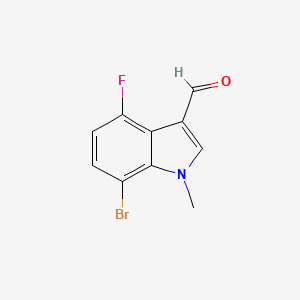
![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
